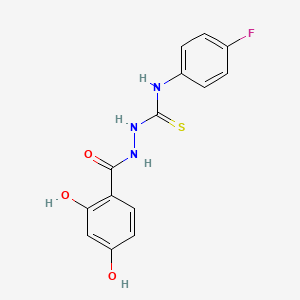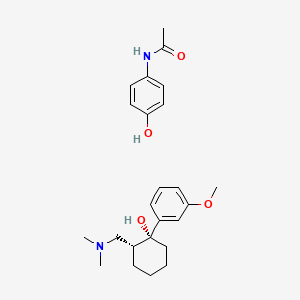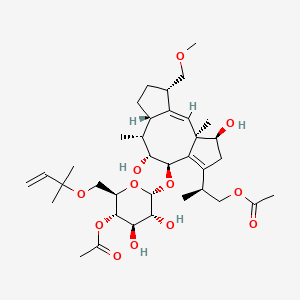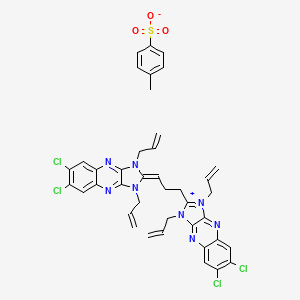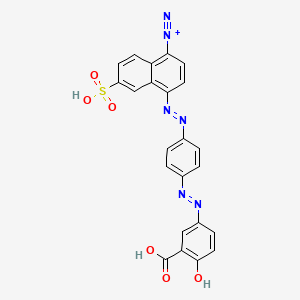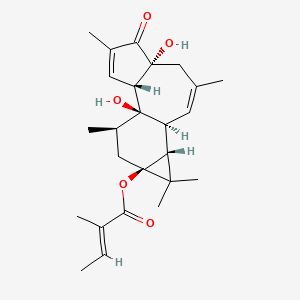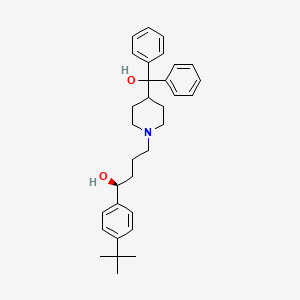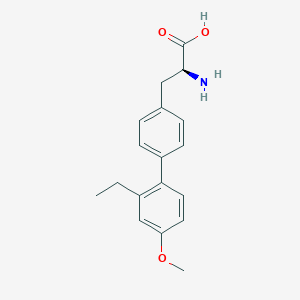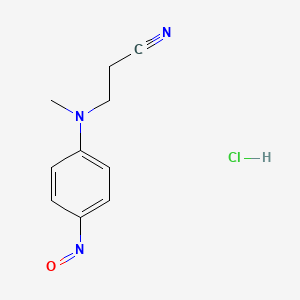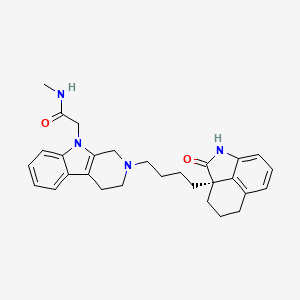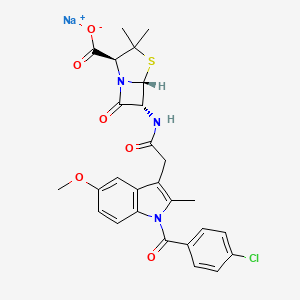
Indocillin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indocillin sodium is a synthetic compound known for its diverse applications in various scientific fields. It is primarily recognized for its role in pharmaceutical research and development due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indocillin sodium typically involves a multi-step process. The initial step often includes the reaction of a suitable precursor with sodium hydroxide under controlled conditions. This is followed by a series of purification steps to obtain the final product in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness. The use of automated systems and stringent quality control measures are integral to the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: Indocillin sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Indocillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: It is used in the manufacture of pharmaceuticals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of indocillin sodium involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, thereby modulating biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. This mechanism underlies its potential anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Indomethacin: A nonsteroidal anti-inflammatory drug with similar enzyme inhibitory properties.
Diclofenac: Another anti-inflammatory agent with comparable mechanisms of action.
Sulindac: Shares structural similarities and therapeutic applications with indocillin sodium.
Uniqueness: this compound stands out due to its specific chemical structure, which confers unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.
Propriétés
Numéro CAS |
196309-78-1 |
|---|---|
Formule moléculaire |
C27H25ClN3NaO6S |
Poids moléculaire |
578.0 g/mol |
Nom IUPAC |
sodium;(2S,5R,6R)-6-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C27H26ClN3O6S.Na/c1-13-17(12-20(32)29-21-24(34)31-22(26(35)36)27(2,3)38-25(21)31)18-11-16(37-4)9-10-19(18)30(13)23(33)14-5-7-15(28)8-6-14;/h5-11,21-22,25H,12H2,1-4H3,(H,29,32)(H,35,36);/q;+1/p-1/t21-,22+,25-;/m1./s1 |
Clé InChI |
MDATUXJELWDAGV-ZBXLSASTSA-M |
SMILES isomérique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N[C@H]4[C@@H]5N(C4=O)[C@H](C(S5)(C)C)C(=O)[O-].[Na+] |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C5N(C4=O)C(C(S5)(C)C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

